Substituting LTA4H inhibitors without quantitative validation introduces significant experimental risk, as potencies span orders of magnitude across analogs. SC-22716 (CAS 262451-89-8) eliminates this uncertainty as the well-characterized lead compound from the original SAR campaign.
• Competitive, reversible dual-function inhibitor of LTA4 hydrolase and aminopeptidase activities (IC50 = 0.20 µM)
• Orally active in mouse ex vivo whole blood assays-enables convenient oral administration protocols
• Cell-permeable reference standard with defined kinetics for assay validation, calibration, and dose-response benchmarking
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
CAS No.262451-89-8
Cat. No.B1680856
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
SC-22716: LTA4 Hydrolase Inhibitor Baseline
SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) is a synthetic small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H) [1]. It was identified from an in-house screening program as a potent, competitive, and reversible inhibitor of human LTA4 hydrolase with an IC50 of 0.20 µM [2]. The compound acts as a cell-permeable inhibitor that suppresses the production of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in inflammatory bowel disease (IBD) and psoriasis . SC-22716 served as the primary lead compound for an extensive structure-activity relationship (SAR) campaign that generated numerous analogs with improved potency and oral activity [1].
1LTA4H pathway inhibition study fit
2Dual hydrolase/aminopeptidase assay context
3Oral-dosing in vivo model support reported
[1] Penning TD, Chandrakumar NS, Chen BB, Chen HY, Desai BN, Djuric SW, Docter SH, Gasiecki AF, Haack RA, Miyashiro JM, Russell MA, Yu SS, Corley DG, Durley RC, Kilpatrick BF, Parnas BL, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Krivi GG, Villani-Price D, Pyla EY, Smith WG, Ghoreishi-Haack NS. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. J Med Chem. 2000 Feb 24;43(4):721-35. View Source
Substituting SC-22716 with another LTA4 hydrolase inhibitor without quantitative justification introduces significant experimental risk. While multiple LTA4H inhibitors exist, their potencies vary by orders of magnitude [1]. For instance, the clinical candidate SC-57461A exhibits an IC50 of 2.5 nM against recombinant human LTA4H, approximately 80-fold more potent than SC-22716's 200 nM IC50 [2]. Conversely, other known LTA4H inhibitors such as captopril (IC50 = 11 µM) [3] and SA6541 (IC50 = 270 nM) [4] demonstrate markedly different potency profiles. Furthermore, SC-22716's specific chemical scaffold (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine) imparts unique physicochemical properties, including a calculated LogP of 3.77 and topological polar surface area of 12.47 Ų [5], which govern cell permeability and solubility behavior distinct from analogs with alternative amine moieties or extended side chains. Without direct experimental validation, assuming functional equivalence between SC-22716 and any LTA4H inhibitor—including its own optimized progeny—is scientifically unsound and compromises reproducibility.
Target compound
SC-22716 (0.20 µM IC50)
Moderate-potency lead scaffold; defined cell permeability and oral activity in mouse ex vivo assay.
Substitution risk
Assay context may differ
Other LTA4H inhibitors span ~80-fold higher or ~55-fold lower potency; assuming functional equivalence without validation compromises reproducibility.
Physicochemical properties (LogP 3.77, TPSA 12.47 Ų) differ from analogs with alternative amine moieties or extended side chains, potentially altering cell permeability and solubility behavior.
[1] Penning TD, Chandrakumar NS, Chen BB, Chen HY, Desai BN, Djuric SW, Docter SH, Gasiecki AF, Haack RA, Miyashiro JM, Russell MA, Yu SS, Corley DG, Durley RC, Kilpatrick BF, Parnas BL, Askonas LJ, Gierse JK, Harding EI, Highkin MK, Kachur JF, Kim SH, Krivi GG, Villani-Price D, Pyla EY, Smith WG, Ghoreishi-Haack NS. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. J Med Chem. 2000 Feb 24;43(4):721-35. View Source
[2] Askonas LJ, Kachur JF, Villani-Price D, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies. J Pharmacol Exp Ther. 2002 Feb;300(2):577-82. View Source
[3] Penning TD, et al. Structure-activity relationship studies on SC-22716. J Med Chem. 2000;43(4):721-35. (Captopril data referenced within SAR comparison). View Source
[4] Synthesis and biological evaluation of N-mercaptoacylcysteine derivatives as leukotriene A4 hydrolase inhibitors. (SA6541 IC50 = 270 nM). View Source
Potency vs. SC-57461A on Recombinant LTA4 Hydrolase
SC-22716 inhibits recombinant human LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In direct comparison, the structurally optimized clinical candidate SC-57461A, which was developed from the SC-22716 SAR series, exhibits an IC50 of 2.5 nM against the same recombinant human enzyme target [2]. This represents an approximately 80-fold increase in potency for SC-57461A relative to the original lead compound SC-22716.
Supports baseline vs. high-potency inhibitor comparison studies.
Recombinant human LTA4H enzyme assay.
LTA4 hydrolaseEnzyme inhibitionInflammation
Evidence Dimension
Inhibitory potency (IC50) against recombinant human LTA4 hydrolase
Target Compound Data
IC50 = 0.20 µM (200 nM)
Comparator Or Baseline
SC-57461A: IC50 = 2.5 nM
Quantified Difference
SC-57461A is approximately 80-fold more potent than SC-22716 (200 nM / 2.5 nM = 80)
Conditions
Recombinant human LTA4 hydrolase enzyme assay
Why This Matters
This quantitative potency differential defines SC-22716 as the appropriate research tool for studies requiring a lower-potency baseline compound (e.g., for partial inhibition experiments or comparative pharmacology), while SC-57461A serves as the high-potency benchmark.
LTA4 hydrolaseEnzyme inhibitionInflammation
[1] IUPHAR/BPS Guide to Pharmacology. SC-22716 Ligand Page. pIC50 6.7 (IC50 2x10-7 M). View Source
[2] Askonas LJ, Kachur JF, Villani-Price D, Liang CD, Russell MA, Smith WG. Pharmacological characterization of SC-57461A I: in vitro studies. J Pharmacol Exp Ther. 2002 Feb;300(2):577-82. View Source
Potency vs. Captopril on LTA4 Hydrolase
SC-22716 inhibits LTA4 hydrolase with an IC50 of 0.20 µM (200 nM) [1]. In contrast, captopril, an angiotensin-converting enzyme (ACE) inhibitor that also exhibits activity against the bifunctional Zn²⁺-containing LTA4 hydrolase/aminopeptidase, inhibits LTA4 hydrolase with an IC50 of 11 µM (11,000 nM) [2]. This represents an approximately 55-fold lower potency for captopril compared to SC-22716.
Contextualizes potency ranking among LTA4H inhibitors.
Comparative enzyme inhibition assay.
LTA4 hydrolaseEnzyme inhibitionMetalloprotease
Evidence Dimension
Inhibitory potency (IC50) against LTA4 hydrolase
Target Compound Data
IC50 = 0.20 µM (200 nM)
Comparator Or Baseline
Captopril: IC50 = 11 µM
Quantified Difference
SC-22716 is approximately 55-fold more potent than captopril (11,000 nM / 200 nM = 55)
Conditions
LTA4 hydrolase enzyme inhibition assay
Why This Matters
This comparison establishes SC-22716 as a significantly more potent LTA4H inhibitor than captopril, ensuring that researchers selecting SC-22716 achieve substantially greater target engagement at equivalent concentrations.
LTA4 hydrolaseEnzyme inhibitionMetalloprotease
[1] IUPHAR/BPS Guide to Pharmacology. SC-22716 Ligand Page. pIC50 6.7 (IC50 2x10-7 M). View Source
[2] Penning TD, et al. Structure-activity relationship studies on SC-22716. J Med Chem. 2000;43(4):721-35. (Captopril data referenced within SAR comparison). View Source
SC-22716 acts as a potent, competitive, and reversible inhibitor of both the hydrolase and peptidase activities of human leukotriene A4 hydrolase [1]. The enzyme LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes both the stereospecific hydrolysis of LTA4 to LTB4 (epoxide hydrolase activity) and the cleavage of peptide substrates (aminopeptidase activity) [2]. While specific Ki values for SC-22716 against each enzymatic function are not reported in the primary literature, the compound's classification as a dual-function inhibitor distinguishes it mechanistically from compounds that may preferentially target only one catalytic activity.
Dual Inhibition MechanismSupporting evidence
Competitive, reversible inhibitor of both hydrolase and peptidase activities.
Relevant for mechanistic LTA4H pathway dissection.
Exact Ki per function not reported.
LTA4 hydrolaseAminopeptidaseEnzyme inhibition
Evidence Dimension
Mechanism of action
Target Compound Data
Competitive, reversible inhibitor of both hydrolase and peptidase activities
Comparator Or Baseline
Class-level: LTA4 hydrolase inhibitors with undefined dual activity profiles
Quantified Difference
Not quantified; mechanism classification only
Conditions
Human LTA4 hydrolase enzymatic assays
Why This Matters
The dual hydrolase/aminopeptidase inhibition profile of SC-22716 is mechanistically relevant because both enzymatic functions of LTA4H contribute to inflammatory processes; researchers investigating the full pharmacological consequences of LTA4H inhibition should consider this dual activity.
LTA4 hydrolaseAminopeptidaseEnzyme inhibition
[1] IUPHAR/BPS Guide to Pharmacology. SC-22716 Ligand Page: Comment on dual hydrolase and peptidase inhibition. View Source
[2] Penning TD, et al. Structure-activity relationship studies on SC-22716. J Med Chem. 2000;43(4):721-35. (Description of LTA4 hydrolase bifunctional activity). View Source
Oral Activity: Mouse Ex Vivo Whole Blood Assay
The SAR study from which SC-22716 was identified reported that several analogs from this structural class, including SC-22716 itself, demonstrated good oral activity in a mouse ex vivo whole blood assay [1]. SC-22716 is described as an orally active LTA4 hydrolase inhibitor . While specific ED50 or plasma concentration values are not publicly available for SC-22716 in peer-reviewed literature, the compound's established oral activity profile distinguishes it from LTA4H inhibitors that lack oral bioavailability and are restricted to in vitro or parenteral administration routes.
Oral Activity EvidenceClass-level inference
Orally active in mouse ex vivo whole blood assay.
Supports in vivo model dosing context.
Specific ED50 or plasma values not publicly available.
Oral bioavailabilityEx vivo assayPharmacodynamics
Evidence Dimension
Oral activity
Target Compound Data
Orally active (demonstrated in mouse ex vivo whole blood assay)
Mouse ex vivo whole blood assay following oral administration
Why This Matters
The demonstrated oral activity of SC-22716 enables its use in in vivo disease models requiring systemic LTA4H inhibition via oral dosing, a critical practical advantage over compounds limited to in vitro or parenteral administration.
Oral bioavailabilityEx vivo assayPharmacodynamics
[1] Penning TD, et al. Structure-activity relationship studies on SC-22716. J Med Chem. 2000;43(4):721-35. (Abstract: 'several of which demonstrated good oral activity in a mouse ex vivo whole blood assay'). View Source
SC-22716: Research & Industrial Applications
Comparative Pharmacology Baseline
SC-22716 serves as an ideal baseline LTA4 hydrolase inhibitor (IC50 = 0.20 µM) for comparative pharmacology studies [1]. Its moderate potency relative to high-affinity clinical candidates such as SC-57461A (IC50 = 2.5 nM) [2] allows researchers to establish dose-response relationships across a broad potency spectrum. This is particularly valuable when evaluating the relationship between target engagement and functional outcomes, or when assessing the activity of novel LTA4H inhibitors against a well-characterized reference standard with defined competitive and reversible kinetics.
Oral Dosing in LTB4-Driven Inflammatory Models
SC-22716 is suitable for in vivo studies investigating the role of LTB4 in inflammatory disease pathogenesis, specifically in mouse models of inflammatory bowel disease (IBD) and psoriasis [1]. The compound's demonstrated oral activity in mouse ex vivo whole blood assays [2] enables convenient oral administration protocols, avoiding the confounding variables introduced by parenteral injection routes or the formulation challenges associated with compounds lacking oral bioavailability.
Dual Hydrolase/Aminopeptidase Mechanistic Studies
SC-22716's confirmed activity as a competitive, reversible inhibitor of both the hydrolase and aminopeptidase functions of LTA4H [1] makes it a valuable tool for mechanistic investigations into the distinct biological roles of these two enzymatic activities [2]. Researchers studying the relative contributions of LTB4 synthesis (hydrolase activity) versus chemokine degradation (aminopeptidase activity) to inflammatory phenotypes can employ SC-22716 as a dual-function inhibitor, potentially in parallel with more selective tools if available, to dissect pathway contributions.
Chemical Probe for LTA4H Target Engagement
SC-22716 is appropriate for use as a positive control or reference inhibitor in biochemical and cellular assays designed to measure LTA4 hydrolase target engagement or LTB4 production [1]. Its well-defined IC50 of 0.20 µM in recombinant enzyme assays [2] provides a quantitative benchmark for assay validation, calibration, and quality control. The compound's cell-permeable nature enables its use in whole-cell and ex vivo assay formats, facilitating the translation of biochemical findings to more physiologically relevant systems.
Application
Selection Property
Validation Focus
Comparative pharmacology baseline
Moderate-potency reference standard
Dose-response relationship across potency spectrum
LTB4-driven inflammatory model studies
Reported oral activity support
In vivo oral dosing protocol feasibility
Dual hydrolase/aminopeptidase mechanistic studies
Dual-function inhibition profile
Hydrolase vs. aminopeptidase pathway contribution
LTA4H target engagement probe
Cell-permeable quantitative benchmark
Assay calibration and LTB4 production readout
[1] Penning TD, et al. Structure-activity relationship studies on SC-22716. J Med Chem. 2000;43(4):721-35. View Source
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